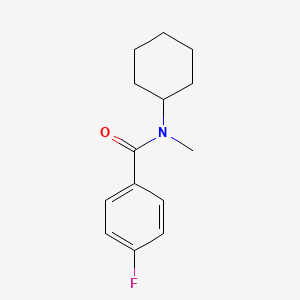
Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate typically involves multiple steps, starting with the formation of the indole ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3 to form the 3-formylindole . The final step involves the acylation of the indole derivative with methyl 2-aminobenzoate under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate can undergo various types of chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 3-carboxyindole derivative
Reduction: 3-hydroxymethylindole derivative
Substitution: 3-nitroindole, 3-haloindole derivatives
Aplicaciones Científicas De Investigación
Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate has been studied for various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The formyl group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- **5-(2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol
Uniqueness
Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formyl and acylamino groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Propiedades
Fórmula molecular |
C19H16N2O4 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
methyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H16N2O4/c1-25-19(24)15-7-2-4-8-16(15)20-18(23)11-21-10-13(12-22)14-6-3-5-9-17(14)21/h2-10,12H,11H2,1H3,(H,20,23) |
Clave InChI |
WQPXEFKESXUPCC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1633532.png)



![(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1633544.png)



![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1633552.png)


